

carbetocin indications contraindications clinical use

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Compound Focus: Carbetocin

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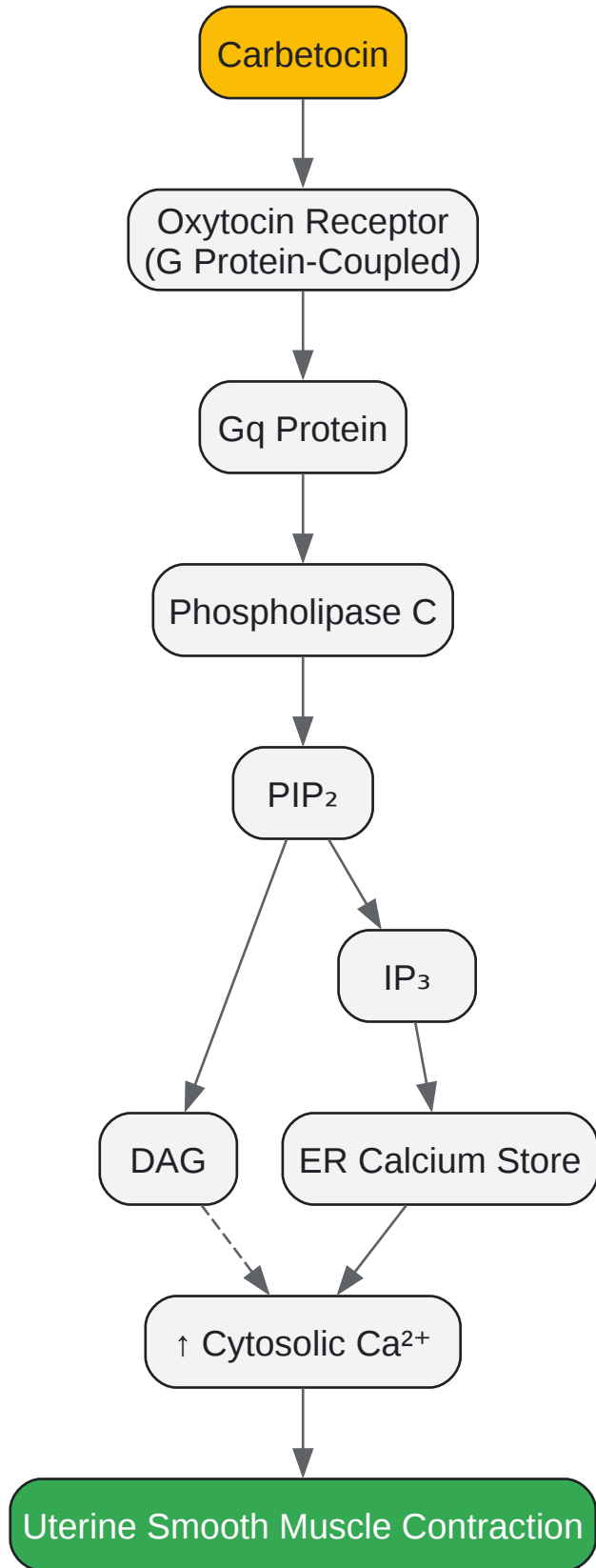
Pharmacology & Mechanism of Action

Carbetocin is a long-acting synthetic analog of the natural hormone oxytocin [1] [2]. Its mechanism and key differentiator are as follows:

- **Receptor Agonism:** It binds selectively to oxytocin receptors located on the smooth musculature of the uterus (myometrium) [3] [2].
- **Intracellular Action:** Receptor activation triggers a G-protein coupled cascade that increases intracellular calcium concentrations, resulting in forceful contractions of uterine smooth muscle [1] [2].
- **Key Differentiator:** The primary advantage over oxytocin is its **prolonged duration of activity** [2]. While oxytocin has a half-life of about 3-10 minutes, **carbetocin's** half-life is approximately 40 minutes (IV) to 85-100 minutes (IM) [3] [1]. This provides sustained uterotonic activity, reducing the need for repeated doses or continuous infusion [2].

The following diagram illustrates the mechanism of **carbetocin** at the cellular level.

Carbetocin Mechanism of Action



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Clinical Application & Efficacy Evidence

Carbetocin is used for PPH prophylaxis. Clinical evidence primarily demonstrates its benefit in reducing the need for additional uterotonic therapy.

- **Approved Use:** Administered as a single 100 mcg dose via slow IV injection (over 1 minute) or IM injection immediately after delivery, preferably before placental removal [4].
- **Efficacy vs. Oxytocin:** A Cochrane review concluded that during **Cesarean section**, **carbetocin** significantly reduces the need for therapeutic uterotonics compared to oxytocin, though no significant difference was found in the incidence of PPH (>500 ml blood loss) or severe PPH (>1000 ml) [5].
- **Efficacy vs. Syntometrine:** For **vaginal delivery**, **carbetocin** is associated with less blood loss compared to syntometrine (a combination of oxytocin and ergometrine) and has a significantly lower incidence of adverse effects like nausea, vomiting, and hypertension [5] [6].

The table below summarizes quantitative data on efficacy and common side effects from comparative studies.

Parameter	Carbetocin vs. Oxytocin (Cesarean Section)	Carbetocin vs. Syntometrine (Vaginal Delivery)
Need for Therapeutic Uterotonics	Significantly Reduced (RR 0.62; 95% CI 0.44-0.88) [5]	No statistically significant difference [5]
Blood Loss > 500 ml	No statistically significant difference [5]	Information missing
Blood Loss > 1000 ml	No statistically significant difference [5]	Information missing
Nausea & Vomiting	No statistically significant difference [7]	Significantly Reduced (Nausea RR 0.24; Vomiting RR 0.21) [5]
Hypotension	No statistically significant difference in need for vasopressors [7]	Information missing
Hypertension	Information missing	Significantly Reduced [5] [6]

Contraindications & Safety Profile

Understanding the safety profile of **carbetocin** is critical for its appropriate clinical use.

- **Contraindications:** **Carbetocin** is contraindicated in patients with [4]:
 - **Hypersensitivity** to **carbetocin** or oxytocin.
 - **Serious cardiovascular disorders.**
 - **Hepatic and renal impairment.**
 - **Epilepsy.**
 - **Pregnancy and labor before delivery** of the infant—it must not be used for labor induction or augmentation due to the risk of prolonged uterine contractions and fetal complications [1] [4].
- **Common Adverse Effects:** Side effects are generally similar to those of oxytocin and can include nausea, vomiting, abdominal pain, flushing, feeling of warmth, headache, tremor, pruritus, hypotension, and tachycardia [8] [1] [4].
- **Serious Adverse Effects:** Though rare, severe reactions have been reported, including **bronchospasm**, **severe bradycardia**, and anaphylactoid reactions, particularly in vulnerable populations like asthmatic patients [6]. Overdosage can lead to **uterine hyperstimulation** with tetanic contractions, potentially resulting in uterine rupture or, paradoxically, postpartum hemorrhage [1] [4].

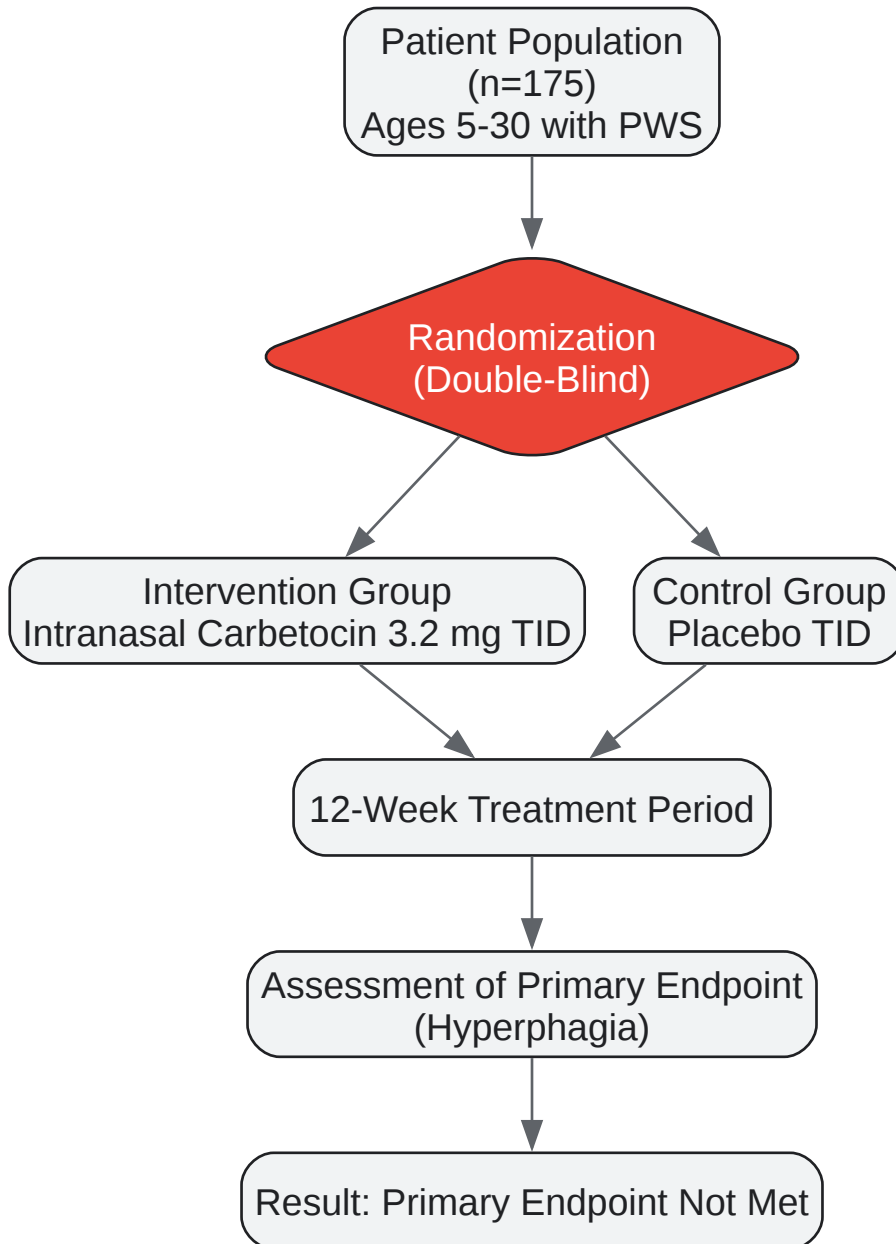
Experimental Use in Prader-Willi Syndrome

Carbetocin has been investigated for a neurological indication. **ACP-101**, an intranasal formulation of **carbetocin**, was developed as a selective oxytocin-receptor agonist for treating hyperphagia (insatiable hunger) and behavioral distress in **Prader-Willi Syndrome (PWS)** [9] [10].

- **Trial Design:** The Phase 3 **COMPASS PWS** trial was a 12-week, double-blind, randomized, placebo-controlled global study. It enrolled 175 children and adults aged five to 30 years with PWS, evaluating the efficacy and safety of intranasal **carbetocin** 3.2 mg administered three times daily (TID) [9].
- **Outcome:** In September 2024, Acadia Pharmaceuticals announced that the trial **did not meet its primary endpoint** [9]. This indicates that the development for this indication has encountered a significant setback.

The workflow of this clinical trial is summarized in the diagram below.

ACP-101 Phase 3 Trial for Prader-Willi Syndrome



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Summary for Researchers

Carbetocin represents a valuable therapeutic option in postpartum care, with a clear pharmacological rationale for its long-acting properties. Its established role is in PPH prophylaxis, where it can simplify

management. The recent failure of its intranasal formulation in a Phase 3 trial for PWS highlights the challenges in reposting drugs for complex neurological disorders.

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